(R)-4-Benzyl-2-oxazolidinone

Catalog No.
S755391
CAS No.
102029-44-7
M.F
C10H11NO2
M. Wt
177.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Benzyl-2-oxazolidinone

CAS Number

102029-44-7

Product Name

(R)-4-Benzyl-2-oxazolidinone

IUPAC Name

(4R)-4-benzyl-1,3-oxazolidin-2-one

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1

InChI Key

OJOFMLDBXPDXLQ-SECBINFHSA-N

SMILES

Array

Synonyms

(4R)-4-(Phenylmethyl)-2-oxazolidinone; (+)-4-Benzyl-2-oxazolidinone; (4R)-4-(Phenylmethyl)-1,3-oxazolidin-2-one; (4R)-4-Benzyl-1,3-oxazolidin-2-one; (4R)-Benzyloxazolidin-2-one;

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=CC=C2

Isomeric SMILES

C1[C@H](NC(=O)O1)CC2=CC=CC=C2

The exact mass of the compound (R)-4-Benzyl-2-oxazolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-4-Benzyl-2-oxazolidinone (CAS 102029-44-7) is a highly crystalline, D-phenylalanine-derived chiral auxiliary foundational to asymmetric synthesis, particularly in the pharmaceutical manufacturing of enantiopure APIs [1]. Functioning as a classic 'Evans auxiliary,' it is covalently attached to acyl substrates to direct highly stereoselective carbon-carbon bond-forming events, such as aldol additions, alkylations, and Diels-Alder cycloadditions[2]. From a procurement and process chemistry standpoint, this specific compound is prized not only for its ability to routinely deliver diastereomeric ratios (d.r.) exceeding 98:2, but also for its handling characteristics: it is a stable, free-flowing solid that imparts high crystallinity to its downstream N-acyl adducts[3]. This physical property profile makes it a critical raw material for scaled-up manufacturing, where predictable stereocontrol and the ability to purify intermediates via simple recrystallization are paramount for cost-effective production.

Substituting (R)-4-Benzyl-2-oxazolidinone with closely related analogs, such as 4-isopropyl-2-oxazolidinone (valine-derived) or 4-phenyl-2-oxazolidinone (phenylglycine-derived), frequently leads to process failures during scale-up [1]. While the isopropyl analog provides excellent steric bulk, its N-acyl adducts are often oils or low-melting solids, forcing manufacturers to rely on expensive, solvent-intensive silica gel chromatography to separate minor diastereomers [2]. Conversely, the 4-phenyl derivative places the aromatic ring directly on the stereocenter, altering the conformational flexibility and sometimes resulting in inferior face-shielding and lower d.r. (e.g., 3:1 vs >98:2) in sterically demanding aldol reactions [3]. The benzyl group's unique combination of a methylene spacer for conformational adaptability and an aromatic ring for robust steric shielding and crystallinity makes it practically irreplaceable when designing a chromatography-free, high-yield synthetic route[4].

Downstream Processability: Diastereomer Purification via Crystallization

A defining procurement advantage of (R)-4-Benzyl-2-oxazolidinone is the high crystallinity it imparts to its reaction products. In comparative process scale-up studies, N-acyl adducts of the benzyl auxiliary routinely allow for the upgrading of crude diastereomeric mixtures (e.g., 95:5 d.r.) to >99:1 d.r. through a single recrystallization step, typically recovering >85% of the pure major diastereomer[1]. In contrast, the equivalent adducts derived from 4-isopropyl-2-oxazolidinone often present as oils or low-melting solids that cannot be recrystallized, necessitating large-scale column chromatography[2].

Evidence DimensionMethod and efficiency of diastereomer purification
Target Compound Data(R)-4-Benzyl-2-oxazolidinone adducts (>85% recovery of >99:1 d.r. via simple recrystallization)
Comparator Or Baseline4-Isopropyl-2-oxazolidinone adducts (Requires solvent-intensive column chromatography due to liquid/oil state)
Quantified DifferenceElimination of chromatography step with >85% crystalline recovery vs 100% reliance on chromatography.
ConditionsPurification of syn-aldol adducts in multi-gram to kilogram scale-up.

Eliminating column chromatography drastically reduces solvent consumption, labor, and cycle times, directly lowering the cost of goods sold (COGS) in API manufacturing.

Stereocontrol Efficacy in Complex Aldol Additions

The specific steric environment created by the benzyl group is highly optimized for face-selective enolate attacks. In the synthesis of sterically demanding API intermediates, (R)-4-Benzyl-2-oxazolidinone consistently delivers excellent stereocontrol, frequently achieving a diastereomeric ratio (d.r.) of >98:2 in boron-mediated syn-aldol additions[1]. When the closely related (S)-4-phenyl-2-oxazolidinone was evaluated in parallel for complex molecular targets (e.g., GRB2 SH2 domain inhibitor precursors), it yielded an inseparable 3:1 (75:25) mixture of diastereomers [2]. The methylene spacer in the benzyl group allows the phenyl ring to adopt an optimal conformation that maximizes shielding of the enolate's re-face, a feature lacking in the rigid phenyl analog.

Evidence DimensionDiastereomeric ratio (d.r.) in sterically hindered aldol additions
Target Compound Data(R)-4-Benzyl-2-oxazolidinone (>98:2 d.r., easily separable)
Comparator Or Baseline4-Phenyl-2-oxazolidinone (75:25 d.r., inseparable mixture)
Quantified Difference>23% absolute increase in diastereomeric excess and transition from inseparable to separable products.
ConditionsBoron-mediated aldol addition with complex aldehyde electrophiles.

Procuring the benzyl auxiliary ensures high initial stereopurity, preventing the costly loss of advanced intermediates that occurs when diastereomers cannot be separated.

Auxiliary Cleavage and Recyclability Economics

The economic viability of using stoichiometric chiral auxiliaries at a commercial scale depends heavily on their nondestructive cleavage and recovery. (R)-4-Benzyl-2-oxazolidinone can be cleaved from the synthesized product using mild reagents (such as LiOOH for carboxylic acids or LiBH4 for alcohols) with minimal degradation [1]. Industrial process data indicates that the benzyl auxiliary can be routinely recovered in >90-95% yield via simple liquid-liquid extraction and recrystallization [2]. This contrasts favorably with pseudoephedrine-based amides or certain rigid auxiliaries that either require harsher, yield-reducing cleavage conditions (e.g., prolonged reflux in strong acid/base) or suffer from poor partitioning, limiting recovery to 70-80%.

Evidence DimensionAuxiliary recovery yield post-cleavage
Target Compound Data(R)-4-Benzyl-2-oxazolidinone (>90-95% recovery yield, intact and reusable)
Comparator Or BaselinePseudoephedrine or non-crystalline auxiliaries (~70-80% recovery, often requiring destructive cleavage or complex isolation)
Quantified Difference15-25% higher recovery yield per synthetic cycle.
ConditionsStandard LiOOH hydrolysis or reductive cleavage at 0 °C to room temperature.

A >90% recovery rate allows the auxiliary to be recycled across multiple batches, amortizing its initial procurement cost and making it highly economical for large-scale production.

Commercial-Scale Asymmetric Aldol Syntheses (API Manufacturing)

Because its downstream adducts are highly crystalline, this compound is the optimal choice for multi-kilogram API manufacturing where intermediate purification must be achieved via recrystallization rather than solvent-heavy chromatography [1].

Enantioselective Synthesis of Beta-Lactam Antibiotics and Amino Acids

In regulatory environments requiring strict stereopurity, the benzyl auxiliary reliably delivers >98:2 initial diastereomeric ratios, minimizing the rejection of costly downstream intermediates [2].

Chromatography-Free Chiral Manufacturing Workflows

For contract manufacturing organizations (CMOs) operating under strict cost-of-goods-sold (COGS) limits, the >90% nondestructive recovery yield of the benzyl auxiliary allows it to be efficiently recycled across multiple production cycles [3].

Purity

98.0% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.078978594 Da

Monoisotopic Mass

177.078978594 Da

Heavy Atom Count

13

Appearance

Powder

UNII

CVS8468YG3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-4-Benzyl-2-oxazolidinone

Dates

Last modified: 08-15-2023
Aquino et al. A biomimetic polyketide-inspired approach to small-molecule ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1200, published online 20 November 2011 http://www.nature.com/nchem

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